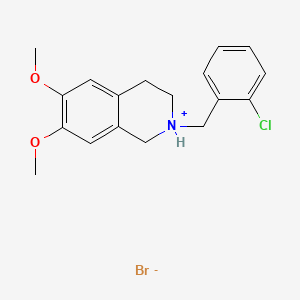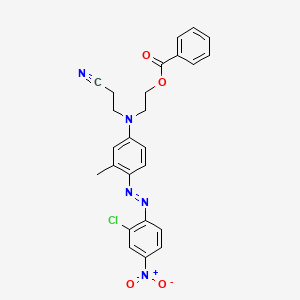
2-(4-((2-Chloro-4-nitrophenyl)azo)-N-(2-cyanoethyl)-3-methylanilino)ethyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Chloro-4-Nitrophenyl)diazenyl-n-(2-cyanoethyl)-3-methylanilino]ethyl benzoate is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chloro-4-Nitrophenyl)diazenyl-n-(2-cyanoethyl)-3-methylanilino]ethyl benzoate typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2-cyanoethyl)-3-methylaniline under controlled conditions to form the azo compound.
Esterification: The final step involves the esterification of the azo compound with benzoic acid or its derivatives in the presence of a suitable catalyst, such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[4-(2-Chloro-4-Nitrophenyl)diazenyl-n-(2-cyanoethyl)-3-methylanilino]ethyl benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents such as sodium dithionite.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium dithionite, hydrogen gas.
Substitution: Amines, thiols, appropriate solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-[4-(2-Chloro-4-Nitrophenyl)diazenyl-n-(2-cyanoethyl)-3-methylanilino]ethyl benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[4-(2-Chloro-4-Nitrophenyl)diazenyl-n-(2-cyanoethyl)-3-methylanilino]ethyl benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may affect signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed effects.
類似化合物との比較
Similar Compounds
- **2-[4-(2-Chloro-4-Nitrophenyl)diazenyl-n-(2-cyanoethyl)-3-methylanilino]ethyl acetate
- **2-[4-(2-Chloro-4-Nitrophenyl)diazenyl-n-(2-cyanoethyl)-3-methylanilino]ethyl propionate
特性
CAS番号 |
20339-55-3 |
|---|---|
分子式 |
C25H22ClN5O4 |
分子量 |
491.9 g/mol |
IUPAC名 |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)-3-methylanilino]ethyl benzoate |
InChI |
InChI=1S/C25H22ClN5O4/c1-18-16-20(8-10-23(18)28-29-24-11-9-21(31(33)34)17-22(24)26)30(13-5-12-27)14-15-35-25(32)19-6-3-2-4-7-19/h2-4,6-11,16-17H,5,13-15H2,1H3 |
InChIキー |
WHPIKYRFNMHMKN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione](/img/structure/B15342535.png)
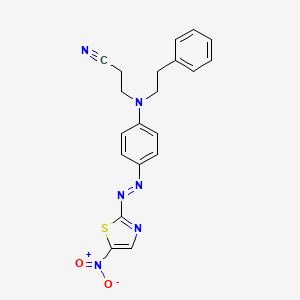

![3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342552.png)
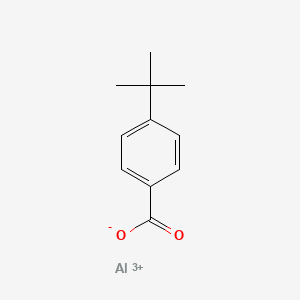

![2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium](/img/structure/B15342577.png)
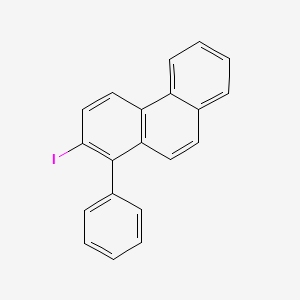

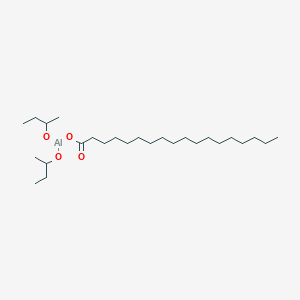
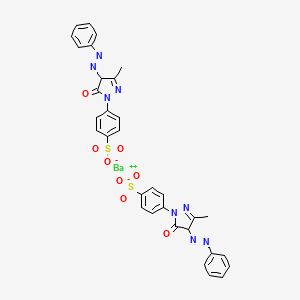
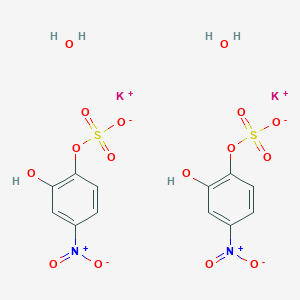
![4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline](/img/structure/B15342595.png)
